2',4-Dihydroxy-5'-fluoro-3-methoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-16-8-10(3-6-15(16)20)2-5-13(18)12-9-11(17)4-7-14(12)19/h2-9,19-20H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQRZWKCUESAZ-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 ,4 Dihydroxy 5 Fluoro 3 Methoxychalcone and Analogues
Foundational Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most fundamental and widely employed method for synthesizing chalcones. mdpi.comtaylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone (like a substituted acetophenone) with an aromatic aldehyde (like a substituted benzaldehyde). gkyj-aes-20963246.comwikipedia.org The reaction proceeds via an aldol (B89426) condensation mechanism, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). mdpi.comresearchgate.net
The synthesis of dihydroxy-methoxychalcone analogues, such as 2',4-dihydroxy-3-methoxychalcone (B8714405), is typically achieved through a base-catalyzed Claisen-Schmidt condensation. researcher.life In a representative synthesis, a substituted hydroxyacetophenone is reacted with a substituted benzaldehyde (B42025), such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). researcher.life
Commonly used catalysts are strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in aqueous or alcoholic solutions. researcher.liferesearchgate.net The concentration of the base can range from 10% to 60%. researchgate.net The reaction is frequently carried out in a protic solvent like methanol (B129727) or ethanol. researcher.lifetaylorandfrancis.com Reaction times and temperatures can vary significantly, from several hours at elevated temperatures (around 50°C) to extended periods (up to a week) at room temperature, depending on the reactivity of the substrates and the desired yield. taylorandfrancis.comresearchgate.net For instance, the synthesis of 2',4-dihydroxy-3-methoxychalcone from 2-hydroxyacetophenone (B1195853) and vanillin has been performed in methanol with 40% aqueous KOH, involving reaction at room temperature for 24 hours followed by a reflux period of 24 hours. researcher.life
Table 1: Reaction Parameters for Claisen-Schmidt Condensation of Dihydroxy-Methoxychalcones
| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxyacetophenone | Vanillin | 40% aq. KOH | Methanol | Room temp (24h), then reflux (24h) | 13.77% | researcher.life |
| 2,4-Dihydroxyacetophenone | Vanillin | 40% aq. KOH | Methanol | Room temp (48h), then reflux (24h) | 6% | researcher.life |
This table is interactive. Click on the headers to sort.
The Claisen-Schmidt condensation is readily adapted for the synthesis of fluorinated chalcones. researchgate.netresearchgate.net The incorporation of fluorine atoms into the chalcone structure is achieved by using fluorinated precursors, either a fluoro-substituted acetophenone (B1666503) or a fluoro-substituted benzaldehyde. nih.govbohrium.com The presence of fluorine, a highly electronegative element, can significantly alter the physicochemical properties of the molecule, potentially enhancing its biological activity. nih.govnih.gov
The synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, for example, was accomplished using SOCl2/ETOH as a catalyst, demonstrating that acid catalysis is also a viable route for these condensations. researchgate.netresearchgate.net In base-catalyzed reactions, the general conditions are similar to those for non-fluorinated analogues, often employing KOH or NaOH in an alcoholic solvent. ebyu.edu.tr However, the choice of solvent can be critical. Studies have shown that when using poly-fluorinated benzaldehydes in methanol under basic conditions, a nucleophilic aromatic substitution (SNAr) reaction can occur, where a fluorine atom is replaced by a methoxy (B1213986) group. ebyu.edu.tracgpubs.org To avoid this side reaction and obtain the desired fluorine-only substituted chalcone, a less nucleophilic solvent like tetrahydrofuran (B95107) (THF) can be used. ebyu.edu.tracgpubs.org
Precursor Design and Selection for Fluorine Incorporation in Chalcone Synthesis
The synthesis of a specifically substituted chalcone like 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone requires careful selection of the starting materials. The final structure is dictated by the substituents present on the initial acetophenone (Ring A) and benzaldehyde (Ring B).
To synthesize this compound, two primary retrosynthetic pathways based on the Claisen-Schmidt condensation are possible:
Pathway 1: Condensation of 5'-fluoro-2',4'-dihydroxyacetophenone (as the ketone precursor) with 3-methoxybenzaldehyde (as the aldehyde precursor).
Pathway 2: Condensation of 2',4'-dihydroxyacetophenone (as the ketone precursor) with 5-fluoro-3-methoxybenzaldehyde (as the aldehyde precursor).
The choice between these pathways may depend on the commercial availability, cost, and stability of the precursors. The insertion of a fluorine atom into a biologically active compound generally results in minimal steric change while potentially altering electronic properties, which is a key consideration in drug design. nih.gov The design of fluorinated chalcones often involves strategically placing fluorine atoms on either Ring A or Ring B to modulate the compound's bioactivity. nih.govbohrium.com
Green Chemistry Principles and Methodological Comparisons in Chalcone Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for chalcones, aligning with the principles of green chemistry. rjpn.orgnih.gov These methods aim to reduce waste, avoid hazardous solvents, lower energy consumption, and improve reaction efficiency compared to conventional techniques. rjpn.orgpropulsiontechjournal.com
Key green approaches for chalcone synthesis include:
Solvent-Free Synthesis (Grinding Technique): This method involves grinding the solid reactants (acetophenone and benzaldehyde derivatives) with a solid base catalyst, such as NaOH or KOH, in a mortar and pestle. gkyj-aes-20963246.compropulsiontechjournal.com This technique often leads to shorter reaction times (minutes instead of hours), simple workup procedures, and excellent yields, all while completely eliminating the need for organic solvents. gkyj-aes-20963246.compropulsiontechjournal.com
Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient method that can dramatically reduce reaction times from hours to minutes. nih.gov Reactions are often carried out under solvent-free conditions or with a minimal amount of a green solvent, using catalysts like KOH. nih.gov
Ultrasonic Irradiation: Sonochemistry utilizes the energy of ultrasound waves to increase the rate of reaction by lowering the activation energy. propulsiontechjournal.com This method can reduce reaction times and temperatures and often proceeds without the need for additional harmful solvents. propulsiontechjournal.com
Use of Greener Catalysts and Solvents: Research has explored the use of recyclable catalysts, such as ionic liquids or solid-supported catalysts, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netfrontiersin.org Micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB), have also been employed to facilitate the Claisen-Schmidt reaction in aqueous environments. acs.org
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Chalcones
| Method | Typical Solvent | Catalyst | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|
| Conventional | Methanol/Ethanol | NaOH, KOH | Several hours to days | Well-established, versatile | taylorandfrancis.com |
| Grinding | Solvent-free | Solid NaOH, KOH | 3-15 minutes | No solvent waste, fast, high atom economy | gkyj-aes-20963246.compropulsiontechjournal.com |
| Microwave | Solvent-free or minimal | KOH | 5 minutes | Energy efficient, very fast | nih.gov |
| Ultrasound | Dilute aq. NaOH | NaOH | Shorter than conventional | Lower energy, reduced time/temp | propulsiontechjournal.com |
| Micellar | Water | Surfactants (e.g., CTAB) | Varies | Avoids organic solvents, product may precipitate | acs.org |
This table is interactive. Click on the headers to sort.
These green methods offer significant advantages over traditional Claisen-Schmidt condensations, which can involve long reaction times and the use of volatile organic solvents. propulsiontechjournal.comacs.org
Generation of Novel Chalcone Derivatives through Strategic Structural Modifications
The chalcone scaffold is a privileged structure in drug discovery, amenable to extensive structural modifications to generate novel derivatives with enhanced or new biological activities. mdpi.commdpi.com The design methods for creating new chalcone derivatives generally fall into three categories: (1) substitution of the aromatic rings, (2) linking the chalcone to other pharmacologically active heterocycles, and (3) modification of the core structure. mdpi.com
Starting from a lead compound like this compound, strategic modifications can be made:
Aromatic Ring Substitution: Different functional groups (e.g., methoxy, hydroxyl, amino, nitro, or other halogen groups) can be introduced or altered on either aromatic ring. mdpi.commdpi.com For example, alkylation of the hydroxyl groups can be performed to modulate lipophilicity and bioavailability. mdpi.com
Heterocyclic Analogues: One or both of the aryl rings can be replaced with heterocyclic rings (e.g., pyridine (B92270), furan, thiophene, indole) to explore new interactions with biological targets.
Core Structure Modification: The α,β-double bond can be hydrogenated to produce the more flexible dihydrochalcone (B1670589) analogues. mdpi.com This modification removes the planarity of the enone system and can significantly impact biological activity. mdpi.com
These modifications allow for the systematic exploration of structure-activity relationships (SAR), guiding the development of more potent and selective medicinal agents. mdpi.comfrontiersin.org
Advanced Spectroscopic Elucidation of 2 ,4 Dihydroxy 5 Fluoro 3 Methoxychalcone Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.
While specific experimental data for this compound is not publicly available in the surveyed literature, the expected spectral features can be predicted based on the known chemical shifts and coupling constants of analogous chalcone (B49325) structures.
¹H-NMR Spectroscopy would be expected to show distinct signals for each unique proton in the molecule. The two olefinic protons (H-α and H-β) of the chalcone backbone would appear as doublets in the downfield region (typically δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration. The aromatic protons on both the A-ring and B-ring would resonate in the aromatic region (δ 6.5-8.0 ppm), with their multiplicity and coupling patterns depending on the substitution. The fluorine atom on the A-ring would cause additional splitting (J-coupling) of the adjacent proton signals. The methoxy (B1213986) group protons would appear as a sharp singlet around δ 3.9 ppm. The hydroxyl protons would be visible as broad singlets, with the 2'-OH signal being significantly downfield (δ > 12 ppm) due to intramolecular hydrogen bonding with the carbonyl group.
¹³C-NMR Spectroscopy provides information on the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon (C=O), typically appearing around δ 190-195 ppm. The olefinic carbons (C-α and C-β) would resonate between δ 118 and 145 ppm. Aromatic carbons would appear in the δ 100-165 ppm range. The carbon bearing the fluorine atom (C-5') would exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The methoxy carbon would produce a signal around δ 56 ppm.
¹⁹F-NMR Spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. A ¹⁹F-NMR spectrum of this molecule would show a single resonance for the C-5' fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine on the aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) would be observable in the proton spectrum, providing definitive evidence for its position.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α | 7.5 - 7.9 | Doublet (d) | ~15.5 |
| H-β | 7.8 - 8.2 | Doublet (d) | ~15.5 |
| Aromatic H (A-ring) | 6.5 - 7.5 | Doublets, Doublet of Doublets | J(H,F) and J(H,H) |
| Aromatic H (B-ring) | 6.9 - 7.6 | Singlets, Doublets | |
| 3-OCH₃ | ~3.9 | Singlet (s) | N/A |
| 4'-OH | Variable | Broad Singlet (br s) | N/A |
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 195 |
| C-β | 140 - 146 |
| C-α | 118 - 125 |
| C-1' | ~114 |
| C-2' | 160 - 165 |
| C-3' | 105 - 110 |
| C-4' | 158 - 162 (d, J(C,F)) |
| C-5' | 150 - 155 (d, ¹J(C,F)) |
| C-6' | 100 - 105 (d, J(C,F)) |
| C-1 | 128 - 132 |
| C-2, C-6 | 110 - 130 |
| C-3 | 147 - 150 |
| C-4, C-5 | 115 - 125 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₆H₁₃FO₄), HRMS would provide a highly precise mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass.
The expected exact mass for the neutral molecule is 290.0798 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with an m/z of 291.0876. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 289.0720. The observation of a molecular ion peak with a mass accurate to within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula. Additionally, the fragmentation pattern observed in tandem MS/MS experiments can offer further structural confirmation by identifying characteristic losses of functional groups.
Table 3: Predicted HRMS Data for this compound (C₁₆H₁₃FO₄)
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M]⁺ | 290.0798 |
| [M+H]⁺ | 291.0876 |
| [M+Na]⁺ | 313.0695 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A sharp, strong absorption peak around 1620-1640 cm⁻¹ would be characteristic of the α,β-unsaturated carbonyl (C=O) group, with its frequency lowered due to conjugation and intramolecular hydrogen bonding with the 2'-OH group. Bands corresponding to aromatic C=C stretching would appear in the 1450-1610 cm⁻¹ region. C-O stretching vibrations for the phenol (B47542) and methoxy groups would be observed in the 1000-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic conjugation within a molecule. Chalcones typically display two main absorption bands. For this compound, "Band I" would be expected in the range of 330-390 nm, corresponding to the π→π* electronic transition within the cinnamoyl system (B-ring and the propenone chain). "Band II," appearing at a shorter wavelength (around 220-270 nm), would be associated with the benzoyl system (A-ring and the carbonyl group). The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings.
Table 4: Predicted IR and UV-Vis Absorption Data for this compound
| Spectroscopy Type | Functional Group / Transition | Predicted Absorption Range |
|---|---|---|
| IR | O-H stretch (hydroxyls) | 3200 - 3500 cm⁻¹ |
| IR | C=O stretch (conjugated ketone) | 1620 - 1640 cm⁻¹ |
| IR | C=C stretch (aromatic & alkene) | 1450 - 1610 cm⁻¹ |
| IR | C-O stretch (phenol, ether) | 1000 - 1300 cm⁻¹ |
| UV-Vis | Band I (cinnamoyl system) | 330 - 390 nm |
Preclinical in Vivo Efficacy Studies of 2 ,4 Dihydroxy 5 Fluoro 3 Methoxychalcone Analogs
Antitumor Efficacy in Murine Xenograft Models
The in vivo antitumor effects of chalcone (B49325) analogs have been investigated using established murine xenograft models, where human cancer cells are implanted into immunocompromised mice. One such study evaluated the efficacy of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), an analog of the subject compound, in a solid human tumor xenograft model using the human liver cancer SMMC-7721 cell line. nih.govnih.gov
In this model, the administration of DMC resulted in a significant reduction in tumor growth. nih.gov The average tumor weight in the control group was 1.42 ± 0.11 g, whereas in mice treated with DMC, the average tumor weight was substantially lower at 0.59 ± 0.12 g. nih.gov This demonstrates a notable in vivo antitumor effect of this chalcone analog. Further analysis of the tumor cell population through flow cytometry revealed that DMC treatment led to an aneuploid peak, which represented 33.60 ± 0.80% of the total tumor cells, suggesting an impact on the cell cycle and proliferation of the cancer cells. nih.govnih.gov
Anti-inflammatory Effects in Animal Models of Inflammation
The anti-inflammatory properties of chalcone analogs have been assessed in various animal models of inflammation. A commonly used model is the carrageenan-induced paw edema test in rats, which evaluates the ability of a compound to reduce acute inflammation. In a study investigating novel chalcone derivatives, several compounds demonstrated significant anti-inflammatory activity. nih.gov
Specifically, two regioisomeric compounds, (E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one (Compound 1) and (E)-1-(4-Methanesulfonylphenyl)-3-phenylprop-2-en-1-one (Compound 5), showed notable dose-dependent anti-inflammatory effects in the paw edema test. nih.gov These compounds, which possess the core chalcone structure, were able to significantly reduce the swelling in the rat paws following the injection of carrageenan, indicating their potential as anti-inflammatory agents. nih.gov The efficacy of these compounds highlights the potential for chalcone analogs to mitigate inflammatory responses in vivo.
| Compound | Key Finding | Animal Model | Reference |
|---|---|---|---|
| (E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one | Significant dose-dependent anti-inflammatory activity | Wistar Rats | nih.gov |
| (E)-1-(4-Methanesulfonylphenyl)-3-phenylprop-2-en-1-one | Significant dose-dependent anti-inflammatory activity | Wistar Rats | nih.gov |
Assessment of Anti-angiogenic Properties in Vivo (e.g., Chick Chorioallantoic Membrane Assay)
The chick chorioallantoic membrane (CAM) assay is a widely utilized in vivo model to assess the pro- or anti-angiogenic potential of substances. nih.gov This assay uses the highly vascularized membrane of a developing chick embryo to observe the formation of new blood vessels. The anti-angiogenic activity of Trans-Chalcone (TC), a parent compound of many chalcone derivatives, has been evaluated using this model. nih.govresearchgate.net
The study demonstrated that TC possesses anti-angiogenic potential by reducing vascularization in the CAM model. nih.gov This inhibition of blood vessel formation was associated with the downregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) transcript expression. nih.gov VEGFR-2 is a key mediator in the process of angiogenesis, and its downregulation suggests a molecular mechanism for the observed anti-angiogenic effects of Trans-Chalcone. nih.gov These findings indicate that chalcone analogs could potentially interfere with the development of new blood vessels, a process implicated in tumor growth and other pathologies.
| Compound | Observation | Proposed Mechanism | Animal Model | Reference |
|---|---|---|---|---|
| Trans-Chalcone (TC) | Reduced vascularization | Downregulation of VEGFR-2 transcript expression | Chick Embryo | nih.gov |
Antidiabetic Activity in Relevant Animal Models
The potential of chalcone derivatives as antidiabetic agents has been explored in relevant animal models, such as the streptozotocin (B1681764) (STZ)-induced diabetic mouse model. STZ is a chemical that induces diabetes by destroying the insulin-producing beta cells of the pancreas. A study on a series of five synthesized chalcone derivatives demonstrated their in vivo antidiabetic activity. nih.govnih.gov
Among the tested compounds, (E)-1-(2-Hydroxyphenyl)-3-(2-Hydroxy-3-Methoxyphenyl)Prop-2-En-1-One (Compound 3) was found to have the highest antidiabetic activity. nih.gov After 21 days of treatment, this compound showed a 56.6% reduction in fasting blood glucose levels in STZ-induced diabetic mice. nih.gov This effect was comparable to the standard antidiabetic drug, glibenclamide, which showed a 57.2% reduction. nih.gov Other derivatives also showed significant reductions in fasting blood glucose, ranging from 46.6% to 51.3%. nih.gov These results suggest that chalcone analogs could be promising candidates for the development of new antidiabetic therapies.
| Compound | Fasting Blood Glucose Reduction (%) after 21 days | Reference |
|---|---|---|
| Compound 1 | 51.3 | nih.gov |
| Compound 2 | 46.6 | nih.gov |
| Compound 3 | 56.6 | nih.gov |
| Compound 4 | 51.1 | nih.gov |
| Compound 5 | 50.8 | nih.gov |
| Glibenclamide (Standard Drug) | 57.2 | nih.gov |
Structure Activity Relationship Sar Studies of Fluorinated Dihydroxy Methoxychalcones
General Principles Governing Chalcone (B49325) Bioactivity
Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. alliedacademies.orgnih.gov This core structure is a key determinant of their biological properties. The presence of the double bond in conjugation with the carbonyl group is believed to be crucial for many of their biological functions; saturation of this double bond often leads to a loss of activity. alliedacademies.org This reactive α,β-unsaturated ketone moiety can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which is a proposed mechanism for their various pharmacological effects.
The two aromatic rings and the enone system create a nearly planar molecule with a high degree of electron delocalization, which contributes to its stability and ability to interact with biological targets. alliedacademies.org The diverse range of biological activities associated with chalcones, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, stems from the versatility of this basic scaffold and the ability to modify its properties through substitution on the aromatic rings. alliedacademies.orgresearchgate.netsemanticscholar.org
Specific Contributions of Hydroxyl and Methoxy (B1213986) Groups to Pharmacological Profiles
The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of the chalcone scaffold significantly modulate their pharmacological profiles.
Hydroxyl Groups: Free hydroxyl groups are often considered essential for enhancing certain biological activities, particularly antioxidant and antimicrobial effects. mdpi.com For instance, the radical scavenging potential of many chalcones is attributed to the hydrogen-donating ability of their hydroxyl substituents. nih.gov Studies have shown that compounds with a higher number of free hydroxyl groups tend to exhibit better antioxidant activity. mdpi.com For example, 2′,4′,4-trihydroxychalcone was identified as a potent antioxidant and anti-butyrylcholinesterase agent. mdpi.comresearchgate.net
Methoxy Groups: In contrast to hydroxyl groups, methoxylation can have varied effects on bioactivity. While methoxy groups may decrease antioxidant and some antimicrobial activities, they have been shown to positively influence antitumor activity. mdpi.commdpi.com The presence of electron-donating groups like methoxy and hydroxyl has been associated with improved antibacterial activity in some chalcone derivatives. alliedacademies.org The relative position of hydroxyl and methoxy groups is also critical. For instance, in a series of flavanones (isomers of chalcones), the specific positioning of these groups was found to be more important for activity than the total number of hydroxyl groups. mdpi.com
The Unique Role of Fluorine Substitution: Impact on Lipophilicity, Metabolic Stability, and Enhanced Potency
The introduction of fluorine atoms into the chalcone structure is a strategic approach to enhance its pharmacological properties. Fluorine substitution can significantly impact the compound's lipophilicity, metabolic stability, and ultimately, its biological potency. mdpi.comwjpr.net
Lipophilicity and Bioavailability: Fluorine is highly lipophilic, and its incorporation into a molecule generally increases its ability to cross cell membranes. This can lead to improved bioavailability and better interaction with intracellular targets. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by enzymes in the body. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and prolonging the biological half-life of the compound. mdpi.comresearchgate.net
Enhanced Potency: The high electronegativity of fluorine can alter the electronic properties of the chalcone molecule, potentially leading to stronger interactions with biological targets. researchgate.net Fluorinated chalcones have demonstrated a range of enhanced biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.com For example, a study on fluorinated 3,4-dihydroxychalcones revealed that they were potent 5-lipoxygenase inhibitors with significant antiperoxidation and in vitro antitumor activities. nih.gov Specifically, 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was found to be a particularly effective antitumor agent. nih.gov Molecular simulation studies have further suggested that fluorine substitution can improve binding affinity and lead to more stable interactions with target proteins. wjpr.net
The strategic placement of fluorine atoms is crucial, as their effect is position-dependent. For instance, the addition of a second fluorine atom at the C5' position has been shown to drastically reduce or eliminate antiproliferative activity in some cases. researchgate.net
Positional Isomerism and Substituent Effects on Activity and Selectivity
The biological activity and selectivity of chalcones are highly sensitive to the specific placement of substituents on the aromatic rings, a phenomenon known as positional isomerism. alliedacademies.orgmdpi.com Even minor changes in the location of a functional group can lead to significant differences in pharmacological effects.
The substitution pattern on both Ring A and Ring B dictates the molecule's interaction with specific biological targets. For example, the anti-inflammatory activity of chalcone derivatives is dependent on the nature and position of the substituents on both benzene (B151609) rings. researchgate.net Similarly, studies on fluorescent chalcone-triazole hybrids have demonstrated that positional isomers can exhibit selective recognition of different metal ions, highlighting the importance of substituent placement for molecular recognition. rsc.org
Elucidation of Key Pharmacophores and Molecular Determinants of Action
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For chalcones, several key pharmacophoric features have been identified that contribute to their diverse biological activities.
The α,β-unsaturated ketone moiety is a fundamental pharmacophore for many chalcones, acting as a Michael acceptor. alliedacademies.org The two aryl rings serve as a scaffold for positioning other crucial functional groups in the correct orientation to interact with the target.
Specific substitution patterns on these rings are also critical components of the pharmacophore. For instance, the presence of hydroxyl groups at the 2' and 4' positions of Ring A, as seen in 2',4'-dihydroxychalcone (B613834), has been identified as important for potent anti-Saprolegnia activity. mdpi.com In some cases, the presence of bulky substituents at specific positions, such as the 4' and 5' positions of Ring A, has been shown to be favorable for activity. mdpi.com
Molecular docking studies have helped to elucidate the interactions between chalcones and their target proteins. For example, for 2'-hydroxy-chalcones acting as lipoxygenase inhibitors, a common hydrogen bond interaction pattern involving the hydroxyl and carbonyl groups of Ring A with specific amino acid residues (Asp768 and Asn128) has been observed. mdpi.com The orientation of substituents on Ring B can also lead to additional hydrogen bonding, further stabilizing the interaction. mdpi.com These specific interactions are the molecular determinants of the chalcone's mechanism of action.
The table below summarizes the key structural features and their general impact on the bioactivity of chalcones.
| Structural Feature | General Impact on Bioactivity |
| α,β-Unsaturated Carbonyl | Essential for many biological activities; acts as a Michael acceptor. |
| Hydroxyl (-OH) Groups | Often enhance antioxidant and antimicrobial activities. mdpi.commdpi.com |
| Methoxy (-OCH3) Groups | May decrease antioxidant activity but can enhance antitumor properties. mdpi.com |
| Fluorine (-F) Substitution | Increases lipophilicity, metabolic stability, and can enhance overall potency. mdpi.comwjpr.net |
| Positional Isomerism | The specific location of substituents is critical for activity and selectivity. researchgate.netrsc.org |
Computational Chemistry and In Silico Modeling of 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research specifically detailing the computational chemistry and in silico modeling of the compound this compound.
While computational methods are widely applied to the broader class of chalcones and their derivatives to explore their therapeutic potential, specific studies concerning the molecular docking, molecular dynamics simulations, or quantum chemical calculations for this compound have not been published.
Research on structurally similar compounds, such as other fluorinated, chlorinated, or methoxylated chalcones, does exist. These studies employ computational techniques to investigate interactions with biological targets like monoamine oxidase-B and the estrogen receptor alpha, and to analyze electronic properties using Density Functional Theory (DFT). However, due to the strict requirement to focus solely on this compound, the findings from these related but distinct molecules cannot be presented here.
Therefore, the detailed sections and subsections outlined in the request—covering ligand-receptor interactions, binding affinities, molecular dynamics, free energy calculations, and quantum chemical properties—cannot be generated at this time due to the absence of specific data for this compound.
Computational Chemistry and in Silico Modeling of 2 ,4 Dihydroxy 5 Fluoro 3 Methoxychalcone
Ligand-Based and Structure-Based Drug Design Methodologies
The design of novel therapeutic agents based on the chalcone (B49325) scaffold often employs two complementary computational strategies: ligand-based and structure-based drug design. The choice between these methodologies typically depends on the availability of structural information for the biological target of interest.
Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the target protein or enzyme has been determined, usually through techniques like X-ray crystallography or NMR spectroscopy. The central technique in SBDD is molecular docking. This method predicts the preferred orientation and binding affinity of a ligand (in this case, 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone) within the active site of a target protein.
For instance, in studies involving other chalcone derivatives, molecular docking has been used to investigate their binding to various enzymatic pockets. nih.gov Fluorinated chalcones have been docked into the active sites of enzymes like thymidylate kinase to elucidate their binding modes and predict their inhibitory potential. nih.gov Such simulations for this compound would analyze how its specific functional groups interact with amino acid residues in a target's binding site. Key interactions would likely involve:
Hydrogen Bonding: The hydroxyl groups at the 2' and 4' positions are potent hydrogen bond donors and acceptors.
Carbonyl Interaction: The ketone group in the chalcone backbone acts as a hydrogen bond acceptor.
Hydrophobic and Aromatic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with nonpolar residues.
Fluorine Interactions: The fluorine atom at the 5'-position can significantly influence binding affinity through electrostatic or hydrophobic interactions and can alter the compound's metabolic stability. wjpr.net
Molecular dynamics (MD) simulations can further refine these findings by assessing the stability and conformational flexibility of the ligand-protein complex over time under simulated physiological conditions. wjpr.net
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activities is available. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Key LBDD techniques applicable to chalcones include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. For this compound, a pharmacophore model could be generated based on other active chalcones to guide the design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By analyzing a dataset of related chalcones, a QSAR model could predict the activity of this compound based on its unique combination of structural and physicochemical descriptors.
In Silico Prediction of Pharmacokinetic Descriptors (e.g., Drug-likeness, Lipinski's Rule of Five, Veber's Rule)
In the early phases of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties and assess a compound's "drug-likeness"—its potential to be developed into an orally active drug. nih.gov Several empirical rules, derived from analyses of successful oral drugs, are used for this initial screening.
Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the likelihood of good oral bioavailability. drugbank.comtaylorandfrancis.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Veber's Rule complements Lipinski's rule by focusing on molecular flexibility and polarity, which are also critical for oral bioavailability. nih.gov It suggests that a compound is more likely to be orally active if it has:
Number of Rotatable Bonds (NRB) ≤ 10
Polar Surface Area (PSA) ≤ 140 Ų
The predicted pharmacokinetic descriptors for this compound, based on its chemical structure, are evaluated against these rules in the tables below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Description |
| Molecular Formula | C₁₆H₁₃FO₄ | The elemental composition of the compound. |
| Molecular Weight | 288.27 g/mol | The mass of one mole of the compound. |
| Hydrogen Bond Donors | 2 | The number of OH and NH groups. |
| Hydrogen Bond Acceptors | 4 | The number of O and N atoms. |
| Rotatable Bonds | 4 | The number of single bonds that allow free rotation. |
Table 2: Drug-Likeness Evaluation of this compound
| Rule | Parameter | Guideline | Predicted Value | Compliance |
| Lipinski's Rule | Molecular Weight | ≤ 500 Da | 288.27 Da | Yes |
| LogP (Lipophilicity) | ≤ 5 | Typically Calculated | Expected Yes | |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes | |
| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes | |
| Veber's Rule | Rotatable Bonds | ≤ 10 | 4 | Yes |
| Polar Surface Area (PSA) | ≤ 140 Ų | Typically Calculated | Expected Yes |
Based on this in silico analysis, this compound demonstrates favorable drug-like properties. It fully complies with Lipinski's Rule of Five and Veber's Rule, with no violations predicted. This suggests that the compound is likely to have good pharmacokinetic properties and oral bioavailability, making it a promising candidate for further investigation in drug development pipelines. nih.gov
Future Research Directions and Translational Perspectives for 2 ,4 Dihydroxy 5 Fluoro 3 Methoxychalcone Research
Rational Design and Synthesis of Next-Generation Fluorinated Chalcone (B49325) Derivatives
The rational design of new derivatives based on the 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone scaffold is a crucial step toward optimizing its therapeutic potential. The introduction of a fluorine atom is known to enhance metabolic stability and lipophilicity, which can lead to improved biological activity. mdpi.comnih.gov Future design strategies should leverage structure-activity relationship (SAR) studies to guide the synthesis of next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govrsc.org
Key synthetic approaches for chalcones, such as the Claisen-Schmidt condensation, provide a robust framework for creating a diverse library of analogues. orientjchem.orgtandfonline.comnih.gov This method involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative and can be adapted to introduce a wide variety of substituents on both aromatic rings. orientjchem.org
Future design efforts could focus on several areas:
Modification of Substitution Patterns: Systematically altering the position and nature of substituents on both the A and B aromatic rings to probe their influence on activity. For instance, studies on similar chalcones have shown that the 2'-hydroxyl group is important for cytotoxicity. rsc.org
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve drug-like properties. For example, the pyridine (B92270) ring can be a bioisosteric substitute for a benzene (B151609) ring. nih.gov
Introduction of Fluorinated Moieties: Exploring the impact of different fluorine-containing groups, such as a trifluoromethyl (CF3) group, which can significantly alter the electronic properties and biological activity of the molecule. nih.gov
| Design Strategy | Rationale | Potential Outcome | Relevant Synthetic Method |
|---|---|---|---|
| Varying A- and B-ring substituents | To establish a comprehensive Structure-Activity Relationship (SAR) and optimize potency and selectivity. rsc.orgmdpi.com | Derivatives with enhanced activity against specific molecular targets. | Claisen-Schmidt Condensation. orientjchem.org |
| Introducing additional fluorine atoms or fluorinated groups (e.g., -CF3) | To modulate lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov | Improved bioavailability and pharmacokinetic profile. | Synthesis from fluorinated precursors. mdpi.comnih.gov |
| Hybridization with other pharmacophores | To create hybrid molecules with dual-action mechanisms or novel activities. | Compounds with synergistic effects or the ability to overcome drug resistance. | Multi-step synthesis involving coupling reactions. |
Exploration of Novel Molecular Targets and Therapeutic Applications
Chalcones are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov While initial research may have identified primary targets for this compound, a comprehensive exploration of its mechanism of action could uncover novel molecular targets and expand its therapeutic utility.
Potential therapeutic applications and their corresponding molecular targets that warrant investigation include:
Oncology: Many chalcone derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. researchgate.nettandfonline.com Potential targets include tubulin, disruption of which leads to mitotic arrest, and signaling proteins like those in the PI3K/AKT pathway. tandfonline.comnih.govresearchgate.net Investigating its effect on p53-MDM2 interaction could also be a promising avenue. mdpi.com
Inflammatory Diseases: Chalcones can modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial in the arachidonic acid metabolic pathway. nih.gov
Infectious Diseases: The potential of fluorinated chalcones as antimicrobial agents is an area of active research. nih.gov They may act by inhibiting essential microbial enzymes or other vital processes. nih.gov
Metabolic Disorders: Some chalcones have shown inhibitory activity against enzymes like α-glucosidase, suggesting a potential role in managing diabetes. nih.gov
| Potential Therapeutic Area | Novel Molecular Target(s) | Mechanism of Action |
|---|---|---|
| Oncology | Tubulin, PI3K/AKT Pathway, p53-MDM2. tandfonline.comnih.govmdpi.com | Induction of cell cycle arrest, apoptosis, and inhibition of survival signaling. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX). nih.gov | Inhibition of prostaglandin (B15479496) and leukotriene synthesis. nih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO). researchgate.net | Modulation of neurotransmitter levels. |
| Infectious Diseases | Bacterial Protein Tyrosine Phosphatases (PtpA, PtpB). nih.gov | Disruption of bacterial pathogenesis and attenuation of host immune defense. nih.gov |
Investigation of Synergistic Effects with Established Therapeutics
A significant opportunity in translational research is the potential for this compound to act synergistically with existing drugs. Combination therapies can enhance therapeutic efficacy, reduce required doses of toxic agents, and overcome mechanisms of drug resistance. mdpi.com
Future research should systematically evaluate the synergistic potential of this chalcone with a range of established therapeutics:
Combination with Chemotherapeutic Agents: Studies on similar chalcones have demonstrated the ability to inhibit the growth of multi-drug resistant cancer cells and overcome resistance to drugs like 5-fluorouracil (B62378) and taxanes. nih.govnih.gov Investigating combinations with standard-of-care chemotherapy drugs could lead to more effective cancer treatment regimens. nih.gov
Combination with Antibiotics: Fluorinated chalcones have been shown to exhibit synergistic effects with antibiotics, potentially by inhibiting bacterial efflux pumps, which are a common mechanism of antibiotic resistance. mdpi.comnih.govmdpi.com This could revitalize the efficacy of existing antibiotics against resistant bacterial strains.
| Established Therapeutic Class | Example Drug(s) | Rationale for Synergy | Potential Benefit |
|---|---|---|---|
| Chemotherapeutics | 5-Fluorouracil, Cisplatin, Doxorubicin, Taxanes. nih.govnih.gov | Overcoming multi-drug resistance; targeting complementary pathways. nih.govnih.gov | Enhanced tumor cell killing; reduced chemotherapy-related toxicity. |
| Antibiotics | Various classes (e.g., beta-lactams, fluoroquinolones) | Inhibition of bacterial resistance mechanisms such as efflux pumps. mdpi.commdpi.com | Restoration of antibiotic efficacy against resistant strains. |
| Anti-inflammatory Drugs | NSAIDs, Corticosteroids | Targeting multiple inflammatory mediators and pathways. nih.gov | Greater anti-inflammatory effect with potentially fewer side effects. |
Development of Advanced Preclinical Models (e.g., Organoids, Complex Animal Models)
To accurately predict the clinical potential of this compound and its derivatives, it is essential to move beyond traditional 2D cell culture systems and utilize more sophisticated preclinical models. These advanced models can provide more relevant insights into drug efficacy, toxicity, and pharmacokinetics.
Organoid Models: Patient-derived organoids are three-dimensional (3D) cultures that recapitulate the architecture and heterogeneity of the original tumor. They are a powerful tool for testing the efficacy of anticancer compounds in a patient-specific context and can help predict clinical responses more accurately than 2D cell lines.
Complex Animal Models: While initial in vivo studies may use standard xenograft models, more advanced models can provide deeper insights. tandfonline.com Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, maintain the genetic and phenotypic characteristics of the original tumor and are considered a gold standard for preclinical oncology research. For studying other effects like angiogenesis, models such as transgenic zebrafish embryos can be employed. nih.gov
| Preclinical Model | Key Advantages | Application for Chalcone Research |
|---|---|---|
| 2D Cell Culture | High-throughput screening, cost-effective, mechanistic studies. | Initial screening of derivative libraries for bioactivity. |
| 3D Spheroids/Organoids | Better representation of cell-cell interactions, drug penetration challenges, and tumor microenvironment. | Evaluating efficacy in a more physiologically relevant context; patient-specific drug response. |
| Zebrafish Models | Rapid development, optical transparency, suitable for large-scale screening. nih.gov | In vivo evaluation of toxicity and specific effects like anti-angiogenesis. nih.gov |
| Patient-Derived Xenograft (PDX) Models | Preserves original tumor heterogeneity and architecture; high predictive value for clinical outcomes. tandfonline.com | Testing efficacy and resistance mechanisms in a clinically relevant in vivo setting. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone, and how can purity be ensured during synthesis?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative. Key steps include:
- Using anhydrous conditions and catalysts like NaOH or HCl for aldol condensation.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Final recrystallization in ethanol or methanol to enhance purity .
Q. How is the structural elucidation of this compound performed?
- Techniques :
- 1H/13C NMR : Identify substituents (e.g., fluorine at C5', methoxy at C3, hydroxyls at C2' and C4').
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 332.1017).
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
Q. What analytical methods are recommended for assessing stability and degradation products?
- Stability Testing : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes).
- Detection : Use LC-MS to identify degradation products (e.g., demethylation or hydroxylation byproducts). Monitor solubility in DMSO or methanol for formulation compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Case Study : If anti-inflammatory activity is observed in cell-based assays but not in enzyme inhibition assays:
- Verify assay conditions (e.g., solubility in buffer vs. DMSO, metabolite interference).
- Use orthogonal assays (e.g., Western blot for protein expression vs. ELISA for cytokine levels).
Q. What experimental designs are suitable for studying the compound’s mechanism of action in cancer cells?
- In Vitro Approaches :
- Dose-Response Curves : Determine IC50 values in cancer cell lines (e.g., MTT assay).
- Molecular Docking : Predict interactions with targets like NF-κB or COX-2 using software (AutoDock Vina).
Q. How can in vivo pharmacokinetics and toxicity be evaluated for this chalcone derivative?
- Pharmacokinetics :
- Administer via oral gavage in rodent models; collect plasma samples for LC-MS/MS analysis (quantify t1/2, Cmax).
- Toxicity Screening :
- Assess acute toxicity (OECD Guideline 423) and hepatorenal biomarkers (ALT, creatinine).
- Histopathology of liver/kidney tissues post-treatment .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation : Use surfactants (e.g., Tween-80) or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups at hydroxyl positions to increase membrane permeability .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
